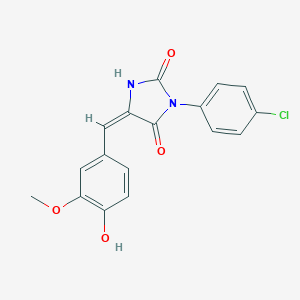![molecular formula C16H14BrNO5S B305776 Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305776.png)
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, as well as induce apoptosis in cancer cells. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. In addition, the compound has been extensively studied, making it a well-characterized compound for further research. However, the limitations of the compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One potential direction is to further explore the mechanism of action of the compound, in order to better understand its antibacterial, antifungal, and anticancer properties. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound could be further tested for its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Overall, the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has shown promising results, and further research could lead to the development of novel therapies for various diseases.
合成法
The synthesis of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 2-(allyloxy)-5-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with methyl iodide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antibacterial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
特性
製品名 |
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
|---|---|
分子式 |
C16H14BrNO5S |
分子量 |
412.3 g/mol |
IUPAC名 |
methyl 2-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H14BrNO5S/c1-3-6-23-12-5-4-11(17)7-10(12)8-13-15(20)18(16(21)24-13)9-14(19)22-2/h3-5,7-8H,1,6,9H2,2H3/b13-8+ |
InChIキー |
OEZJSDSHKWEZJE-MDWZMJQESA-N |
異性体SMILES |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC=C)/SC1=O |
SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
正規SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)

![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)